molecular formula C15H21N5S B12934330 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine CAS No. 63193-76-0

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine

Cat. No.: B12934330
CAS No.: 63193-76-0
M. Wt: 303.4 g/mol
InChI Key: HVMNAXGNDBUEDE-UHFFFAOYSA-N
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Description

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with cyclopentyl and cyclopentylthio groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a cyclopentylthio intermediate, which is then reacted with a purine derivative to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) might be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its effects on cellular processes. The compound may also interact with signaling pathways, leading to alterations in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine apart from these similar compounds is its unique substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

63193-76-0

Molecular Formula

C15H21N5S

Molecular Weight

303.4 g/mol

IUPAC Name

9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine

InChI

InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19)

InChI Key

HVMNAXGNDBUEDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N

Origin of Product

United States

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